
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is a complex organic compound that features both indole and pyrimidine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Ethylamine Side Chain: The indole derivative is then reacted with ethylamine to introduce the ethylamine side chain.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes . This dual functionality makes it a versatile compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-Amino-3-(1H-indol-3-yl)propan-1-ol
Uniqueness
2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is unique due to its combination of indole and pyrimidine moieties, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and development .
Propiedades
Fórmula molecular |
C15H16N4O |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-[2-(1H-indol-3-yl)ethylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20) |
Clave InChI |
WMNVLJLFYCKAQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)NCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


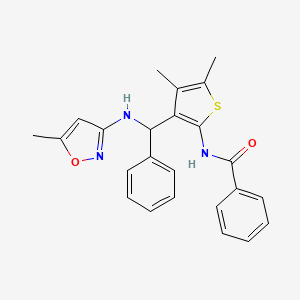
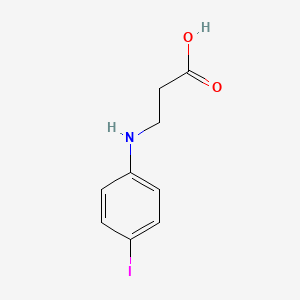
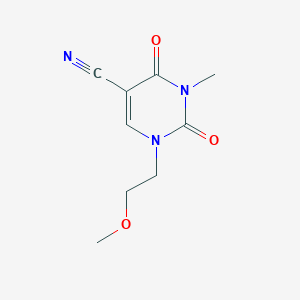
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)


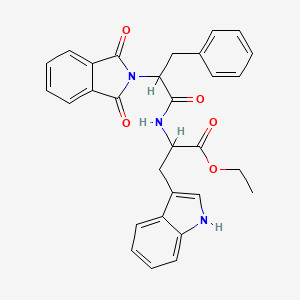

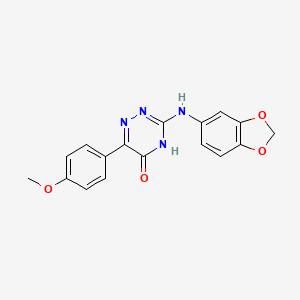
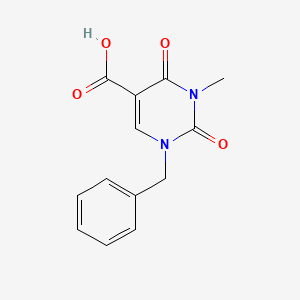
![(3S,4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14868743.png)
